molecular formula C14H29NO3 B12689660 beta-Alanine, N-(3-(isooctyloxy)propyl)- CAS No. 81611-35-0

beta-Alanine, N-(3-(isooctyloxy)propyl)-

Cat. No.: B12689660
CAS No.: 81611-35-0
M. Wt: 259.38 g/mol
InChI Key: DUBYGOJNAKZDEH-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature & Isomerism

The IUPAC name for this compound is 3-[3-(isooctyloxy)propylamino]propanoic acid . This designation follows substitutive nomenclature rules:

  • The parent chain is propanoic acid (three-carbon carboxylic acid).
  • The amino group (-NH2) at position 3 (beta carbon) is substituted with a 3-(isooctyloxy)propyl group.
  • The substituent comprises a propyl chain (three-carbon alkyl group) linked via an ether bond to an isooctyl moiety (a branched eight-carbon alkyl group, typically 2-ethylhexyl).

Isomerism :

  • Constitutional Isomerism : Possible variants include alternative branching patterns in the isooctyl group (e.g., 6-methylheptyl vs. 2-ethylhexyl) or differing substitution positions on the propyl chain.
  • Stereoisomerism : The isooctyl group may introduce chirality if its branching creates a tetrahedral carbon with four distinct substituents (e.g., in 2-ethylhexyl, the C2 atom bonded to ethyl, methyl, and two methylene groups). However, industrial synthesis typically yields racemic mixtures unless enantioselective methods are employed.

Molecular Formula & Constitutional Analysis

Molecular Formula :

  • C₁₄H₂₉NO₃
    • Derived by combining:
      • Beta-alanine backbone (C₃H₇NO₂).
      • Substituent: 3-(isooctyloxy)propyl group (C₁₁H₂₃O).

Constitutional Breakdown :

Component Composition Bonding Pattern
Beta-alanine core C₃H₇NO₂ NH₂-CH₂-CH₂-COOH
Propyl linker C₃H₆ -(CH₂)₃-
Ether bond O Connects propyl to isooctyl
Isooctyl group C₈H₁₇ Branched alkyl (e.g., 2-ethylhexyl)

The substituent’s ether bond (-O-) and secondary amine (-NH-) create a flexible yet sterically hindered structure, influencing solubility and reactivity.

Stereochemical Configuration & Conformational Dynamics

Stereochemistry :

  • The beta-alanine backbone lacks chiral centers due to its primary amine and symmetric carboxylate group.
  • Chirality may arise in the isooctyl group. For example, 2-ethylhexyl contains a chiral center at C2 (bonded to ethyl, two methylene groups, and a methyl group), leading to enantiomers. However, industrial-grade material often omits stereochemical specification.

Conformational Flexibility :

  • Propyl Chain Rotation : Free rotation around C-N and C-O bonds allows the substituent to adopt gauche or anti conformations.
  • Isooctyl Steric Effects : Branched alkyl groups restrict rotation, favoring extended conformations to minimize van der Waals repulsions.
  • Hydrogen Bonding : The carboxylic acid group participates in intramolecular H-bonding with the amine, stabilizing planar configurations.

Properties

CAS No.

81611-35-0

Molecular Formula

C14H29NO3

Molecular Weight

259.38 g/mol

IUPAC Name

3-[3-(6-methylheptoxy)propylamino]propanoic acid

InChI

InChI=1S/C14H29NO3/c1-13(2)7-4-3-5-11-18-12-6-9-15-10-8-14(16)17/h13,15H,3-12H2,1-2H3,(H,16,17)

InChI Key

DUBYGOJNAKZDEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOCCCNCCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Beta-Alanine, N-(3-(isooctyloxy)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in enhancing cellular functions and metabolic processes. It may also be used in the development of new biomolecules with therapeutic properties .

Medicine: In medicine, Beta-Alanine, N-(3-(isooctyloxy)propyl)- is investigated for its potential use in drug development. Its ability to enhance muscular endurance and improve exercise performance makes it a candidate for sports medicine and rehabilitation .

Industry: Industrially, the compound is used in the production of various materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific mechanical and chemical characteristics .

Mechanism of Action

The mechanism by which Beta-Alanine, N-(3-(isooctyloxy)propyl)- exerts its effects involves its interaction with cellular receptors and enzymes. The compound can act as a precursor to carnosine, a dipeptide that plays a crucial role in muscle function and endurance. By increasing carnosine levels, the compound helps buffer intracellular pH, reducing muscle fatigue during high-intensity exercise .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of beta-Alanine, N-(3-(isooctyloxy)propyl)- with derivatives from the evidence:

Compound Name Substituents/Modifications Key Physicochemical Properties Source
beta-Alanine, N-(3-(isooctyloxy)propyl)- Isooctyloxy (branched ether) + propyl chain High lipophilicity; likely low water solubility Target compound
N-{3-[4-(3-aminopropyl)piperazinyl]propyl} Piperazinyl group + acetylated beta-alanine Improved water solubility; IC50 = 220 nM (antimalarial)
SC-57461 (N-methyl-N-[3-(4-benzylphenoxy)propyl]-beta-alanine) Benzylphenoxy + methyl group Moderate lipophilicity; metabolized to active desmethyl/hydroxylated forms
beta-Alanine, N-(3-chloropropyl)-N-(3-ethoxy-3-oxopropyl)-, ethyl ester Chloropropyl + ethoxy-oxo groups Chlorine enhances reactivity; ester groups may improve stability
N-[3-(triethoxysilyl)propyl]-beta-alanine Triethoxysilyl group High boiling point (347.9°C); used in materials science

Key Observations :

  • Solubility : Piperazinyl derivatives (e.g., 1c) exhibit higher solubility due to basic nitrogen atoms, correlating with potent antimalarial activity (IC50 = 220 nM) .
  • Stability : Ethyl esters (e.g., ) and silyl groups () enhance stability under specific conditions, whereas N-oxide metabolites () degrade in organic solvents .
Antimalarial Activity:
  • Piperazinyl Derivatives: Acetylated compounds (1a, 2a) showed IC50 values of 4–15 µM, while piperazinyl derivatives (1c, 2c) achieved nanomolar potency (IC50 = 175–220 nM), highlighting the critical role of the piperazine group in enhancing activity .
  • Comparison to Target Compound : The isooctyloxy group’s bulkiness may hinder receptor binding compared to piperazinyl groups, suggesting lower antimalarial efficacy unless balanced by other modifications.
Receptor Modulation (GABA/Glycine):
  • beta-Alanine Core : Retains dual activation of GABAₐ and glycine receptors, with higher glycine receptor potency .
  • Impact of Substituents : Bulky groups (e.g., isooctyloxy) may sterically hinder receptor binding, whereas smaller groups (e.g., methyl in SC-57461) allow metabolic activation to potent inhibitors (IC50 < 1 µM for leukotriene A4 hydrolase) .

Metabolic Stability and Pathways

Compound Metabolic Pathway Stability Notes Source
SC-57461 Desmethylation, hydroxylation, N-oxidation N-oxide unstable in organic solvents
beta-Alanine, N-(3-(isooctyloxy)propyl)- Predicted: Ether cleavage, oxidation Isooctyloxy may resist rapid degradation Target compound
Piperazinyl Derivatives (1c, 2c) Unknown High activity suggests metabolic stability

Key Findings :

  • The isooctyloxy group’s branched structure may slow oxidative metabolism, extending half-life compared to SC-57461’s benzylphenoxy group, which undergoes rapid hydroxylation .
  • N-Oxide metabolites (e.g., from SC-57461) degrade via Cope elimination in solvents, limiting isolation but generating reactive intermediates .

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